molecular formula C21H20N2O2S B2695273 Ethyl 4-[(2,5-dimethylphenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylate CAS No. 477854-64-1

Ethyl 4-[(2,5-dimethylphenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylate

Cat. No.: B2695273
CAS No.: 477854-64-1
M. Wt: 364.46
InChI Key: GNFNHTHOPXSFSE-UHFFFAOYSA-N
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Description

Ethyl 4-[(2,5-dimethylphenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylate is a complex organic compound with a unique structure that combines a pyrimidine ring with phenyl and sulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[(2,5-dimethylphenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylate typically involves multi-step organic reactions. One common method includes the reaction of 2,5-dimethylphenylthiol with ethyl 2-phenyl-5-pyrimidinecarboxylate under specific conditions to form the desired product. The reaction conditions often involve the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(2,5-dimethylphenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or hydrocarbons.

Scientific Research Applications

Ethyl 4-[(2,5-dimethylphenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylate has several scientific research applications:

Mechanism of Action

The mechanism by which Ethyl 4-[(2,5-dimethylphenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfanyl and pyrimidine groups can interact with active sites on enzymes, potentially inhibiting their activity or altering their function. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-[(2,5-dimethylphenyl)thio]-2-phenyl-5-pyrimidinecarboxylate
  • Ethyl 4-[(2,5-dimethylphenyl)amino]-2-phenyl-5-pyrimidinecarboxylate
  • Ethyl 4-[(2,5-dimethylphenyl)oxy]-2-phenyl-5-pyrimidinecarboxylate

Uniqueness

Ethyl 4-[(2,5-dimethylphenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylate is unique due to the presence of the sulfanyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

ethyl 4-(2,5-dimethylphenyl)sulfanyl-2-phenylpyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O2S/c1-4-25-21(24)17-13-22-19(16-8-6-5-7-9-16)23-20(17)26-18-12-14(2)10-11-15(18)3/h5-13H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNFNHTHOPXSFSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1SC2=C(C=CC(=C2)C)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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